

Comprehensive Analytical Characterization Protocol for N-(2-aminophenyl)cyclopropanesulfonamide

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Compound of Interest

Compound Name: N-(2-aminophenyl)cyclopropanesulfonamide

Cat. No.: B13986599

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Executive Summary & Chemical Context

N-(2-aminophenyl)cyclopropanesulfonamide is a highly functionalized organic building block frequently utilized in medicinal chemistry. Structurally, it is an ortho-phenylenediamine derivative where one of the primary amines has been converted into a cyclopropanesulfonamide[1]. This structural motif is critical in the synthesis of complex heterocycles, such as functionalized benzimidazoles, and serves as a key pharmacophore in the development of positive allosteric modulators (PAMs) for G-protein-coupled receptors like MrgX1[2].

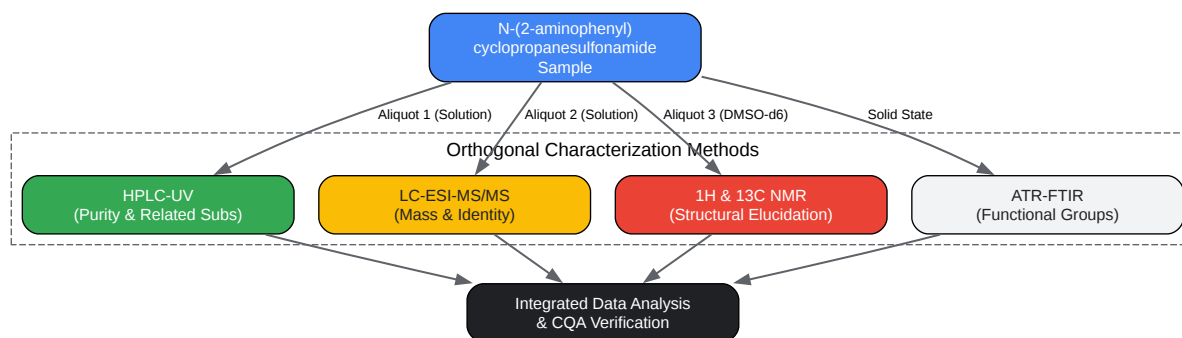
Because the molecule contains both a basic primary aromatic amine (-NH₂) and a weakly acidic secondary sulfonamide (-NH-SO₂-), its characterization requires orthogonal analytical techniques. This application note provides a self-validating, step-by-step protocol for the complete structural elucidation and purity determination of this compound, emphasizing the causality behind specific chromatographic and spectroscopic choices.

Critical Quality Attributes (CQAs)

Attribute	Specification / Expected Value	Analytical Method
Chemical Formula	C ₉ H ₁₂ N ₂ O ₂ S	High-Resolution Mass Spectrometry (HRMS)
Molecular Weight	212.27 g/mol	LC-ESI-MS
Chromatographic Purity	≥ 98.0% (Area Normalization)	HPLC-UV
Functional Groups	Primary amine, Sulfonamide, Cyclopropyl	ATR-FTIR
Structural Integrity	Confirmed connectivity and proton environments	¹ H and ¹³ C NMR

Analytical Workflow Design

To ensure rigorous scientific integrity, the characterization workflow is designed as a self-validating system. The purity established by HPLC-UV must correlate with the absence of extraneous signals in the NMR spectra, while the exact mass determined by LC-MS must align with the functional groups identified via FTIR.



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Figure 1: Orthogonal analytical workflow for the comprehensive characterization of **N-(2-aminophenyl)cyclopropanesulfonamide**.

Detailed Experimental Protocols & Causality

Chromatographic Purity via HPLC-UV

Causality & Rationale: Ortho-phenylenediamine derivatives and sulfonamides are prone to peak tailing on standard silica-based columns due to secondary interactions between the basic amine and residual silanol groups[3]. To mitigate this, a reversed-phase C18 column (e.g., Zorbax Eclipse XDB or Gemini C18) is utilized[4][5]. The mobile phase is acidified with 0.1% Formic Acid (FA) to ensure the primary amine is fully protonated and the sulfonamide remains unionized, driving predictable partition chromatography and sharp peak shapes.

Protocol:

- Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of Methanol:Water (50:50, v/v). Sonicate for 5 minutes.
- Column: Zorbax Eclipse XDB C18 (150 × 4.6 mm, 5 μm)[4].
- Mobile Phase:
 - Solvent A: 0.1% Formic Acid in LC-MS grade Water.
 - Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (optimal for the aromatic ring) and 210 nm (general absorbance).
- System Suitability Test (SST): Inject a reference standard. The tailing factor (Tf) must be ≤ 1.5, and theoretical plates (N) > 5000.

Gradient Table:

Time (min)	% Solvent A	% Solvent B	Curve
0.0	95	5	Isocratic
2.0	95	5	Isocratic
12.0	10	90	Linear
15.0	10	90	Isocratic
15.1	95	5	Step
20.0	95	5	Re-equilibration

Molecular Weight Confirmation via LC-ESI-MS

Causality & Rationale: Electrospray Ionization (ESI) is highly effective for polar, heteroatom-rich molecules like sulfonamides[5]. Because **N-(2-aminophenyl)cyclopropanesulfonamide** contains both basic (-NH₂) and acidic (-SO₂NH-) moieties, it exhibits excellent ionization in both positive (ESI+) and negative (ESI-) modes. Dual-polarity scanning acts as a self-validating check: ESI+ will yield the [M+H]⁺ ion, while ESI- will yield the [M-H]⁻ ion.

Protocol:

- System: HPLC coupled to a Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer[5].
- Ionization Source: ESI, operating in rapid polarity-switching mode.
- Capillary Voltage: +3.5 kV (Positive) / -3.0 kV (Negative).
- Desolvation Temperature: 350 °C.
- Expected Data:

Ionization Mode	Target Ion	Expected m/z	Causality
ESI Positive	[M+H] ⁺	213.07	Protonation of the primary aromatic amine.
ESI Positive	[M+Na] ⁺	235.05	Sodium adduct formation (common in LC-MS).
ESI Negative	[M-H] ⁻	211.05	Deprotonation of the acidic sulfonamide nitrogen.

Structural Elucidation via Nuclear Magnetic Resonance (NMR)

Causality & Rationale: Deuterated dimethyl sulfoxide (DMSO- d₆) is selected as the NMR solvent over CDCl₃. DMSO- d₆ acts as a strong hydrogen-bond acceptor, which slows down the chemical exchange of the -NH₂ and -NH- protons. This allows these critical exchangeable protons to appear as distinct, sharp signals rather than broad, indistinguishable humps, enabling definitive proof of the ortho-substitution pattern.

Protocol:

- **Sample Preparation:** Dissolve 15 mg of the compound in 0.6 mL of DMSO- d₆ containing 0.03% v/v TMS as an internal standard.
- **Instrument:** 400 MHz or 500 MHz NMR Spectrometer.
- **Acquisition:** Acquire ¹H NMR (16 scans) and ¹³C NMR (1024 scans).
- **Self-Validation:** The integration of the cyclopropyl protons (5H total) must perfectly match the integration of the aromatic protons (4H total).

Expected ¹H NMR Spectral Data (DMSO- d₆, 400 MHz):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.90	Singlet (broad)	1H	Sulfonamide -NH-SO ₂ -
~6.95 - 7.10	Multiplet	2H	Aromatic protons (C3-H, C6-H)
~6.55 - 6.75	Multiplet	2H	Aromatic protons (C4-H, C5-H)
~4.80	Singlet (broad)	2H	Primary amine -NH ₂
~2.55	Multiplet	1H	Cyclopropyl CH (often overlaps with DMSO)
~0.85 - 1.00	Multiplet	4H	Cyclopropyl CH ₂ (two distinct environments)

Functional Group Verification via ATR-FTIR

Causality & Rationale: Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellet methods. KBr is highly hygroscopic; absorbed water produces a massive O-H stretching band at $\sim 3400\text{ cm}^{-1}$ that easily obscures the critical N-H stretching bands of the primary amine and sulfonamide. ATR allows for direct, solid-state measurement of the neat powder, preserving the integrity of the hydrogen-bonding network.

Protocol:

- **Background:** Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm^{-1} resolution).
- **Sample Application:** Place 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the ATR anvil.
- **Acquisition:** Collect the sample spectrum (32 scans, $4000\text{--}600\text{ cm}^{-1}$).

Key Diagnostic IR Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Structural Significance
~3420, ~3330	N-H Stretch (Doublet)	Characteristic of a primary amine (-NH ₂).
~3250	N-H Stretch (Singlet)	Characteristic of the secondary sulfonamide.
~3050	C-H Stretch (sp ²)	Aromatic ring protons.
~1330	S=O Asymmetric Stretch	Confirms the presence of the sulfonyl group.
~1150	S=O Symmetric Stretch	Confirms the presence of the sulfonyl group.
~750	C-H Out-of-plane bend	Indicates 1,2-disubstituted (ortho) benzene ring.

Data Interpretation and System Validation

To declare the characterization complete and the batch released for downstream synthesis (e.g., coupling to form MrgX1 modulators[2]), the analytical scientist must cross-verify the data:

- **Mass Balance:** The molecular ion from LC-MS (m/z 213.07) must match the exact mass calculated from the formula derived from the NMR proton count.
- **Isomeric Purity:** The presence of a single sharp peak in the HPLC chromatogram, combined with the specific 1,2-disubstitution bending pattern at ~750 cm⁻¹ in the FTIR, confirms the absence of meta- or para- isomers.
- **Degradation Check:** Sulfonamides can degrade under harsh conditions. The absence of a peak corresponding to ortho-phenylenediamine (m/z 109.1) in the LC-MS trace validates the stability of the cyclopropanesulfonamide linkage.

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- To cite this document: BenchChem. [Comprehensive Analytical Characterization Protocol for N-(2-aminophenyl)cyclopropanesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13986599/docs#comprehensive-analytical-characterization-protocol-for-n-2-aminophenyl-cyclopropanesulfonamide>]

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